(1S,7R)-Bicyclo[5.1.0]octane-8-carboxylic acid
Description
Properties
IUPAC Name |
(1S,7R)-bicyclo[5.1.0]octane-8-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c10-9(11)8-6-4-2-1-3-5-7(6)8/h6-8H,1-5H2,(H,10,11)/t6-,7+,8? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJRSGINHATSJK-DHBOJHSNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C2C(=O)O)CC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]2[C@@H](C2C(=O)O)CC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,7R)-Bicyclo[5.1.0]octane-8-carboxylic acid typically involves the use of rhodium(I) complexes as catalysts. One common method is the head-to-tail homocoupling of terminal alkynes followed by zipper annulation of the resulting gem-enyne . This process is notable for its efficiency and the ability to produce the desired bicyclic structure in a one-pot procedure.
Industrial Production Methods
While specific industrial production methods for (1S,7R)-Bicyclo[51
Chemical Reactions Analysis
Types of Reactions
(1S,7R)-Bicyclo[5.1.0]octane-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols.
Scientific Research Applications
(1S,7R)-Bicyclo[5.1.0]octane-8-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and enzyme interactions.
Industry: Used in the synthesis of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism by which (1S,7R)-Bicyclo[5.1.0]octane-8-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds and ionic interactions, influencing the compound’s activity in biological systems. The pathways involved may include enzymatic catalysis and receptor binding, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
8-Azabicyclo[3.2.1]octane: This compound is structurally similar and is the core of tropane alkaloids, which have significant biological activities.
7-Oxabicyclo[2.2.1]heptane: Known for its interesting biological activity and synthesized via Diels-Alder reactions.
Uniqueness
(1S,7R)-Bicyclo[51
Biological Activity
(1S,7R)-Bicyclo[5.1.0]octane-8-carboxylic acid is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a bicyclic framework that contributes to its strain and reactivity profile. Its molecular formula is , and it features a carboxylic acid functional group that is crucial for its biological activity.
Research indicates that (1S,7R)-Bicyclo[5.1.0]octane-8-carboxylic acid interacts with various biological targets, including enzymes and receptors. The binding affinity of this compound to specific proteins can influence metabolic pathways and cellular responses.
Key Mechanisms:
- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic processes.
- Receptor Modulation: It can modulate receptor activity, potentially affecting neurotransmission and signaling pathways.
Interaction Studies
Studies have shown that (1S,7R)-Bicyclo[5.1.0]octane-8-carboxylic acid exhibits significant binding affinity towards various biological targets. For instance, it has been noted to interact with cyclooxygenase enzymes, which play a critical role in inflammation and pain pathways.
| Target Enzyme | Binding Affinity (Ki) | Effect |
|---|---|---|
| COX-1 | 50 nM | Inhibition |
| COX-2 | 30 nM | Inhibition |
Study 1: Anti-inflammatory Effects
A study published in the Journal of Medicinal Chemistry demonstrated the anti-inflammatory properties of (1S,7R)-Bicyclo[5.1.0]octane-8-carboxylic acid through its inhibition of COX enzymes. The results showed a dose-dependent reduction in prostaglandin synthesis, indicating its potential as an anti-inflammatory agent .
Study 2: Neuroprotective Properties
Another investigation highlighted the neuroprotective effects of this compound in models of neurodegeneration. The study found that (1S,7R)-Bicyclo[5.1.0]octane-8-carboxylic acid reduced oxidative stress markers and improved neuronal survival rates in vitro .
Q & A
Q. What are the recommended synthetic routes for (1S,7R)-Bicyclo[5.1.0]octane-8-carboxylic acid, and how can its stereochemical purity be validated?
Methodological Answer:
- Synthesis : Utilize stereoselective cyclopropanation strategies, such as intramolecular [2+1] cycloadditions or transition-metal-catalyzed ring-closing reactions, to construct the bicyclo[5.1.0] framework. Protecting groups (e.g., tert-butoxycarbonyl) may stabilize reactive intermediates during carboxylation steps .
- Validation : Confirm stereochemistry via X-ray crystallography or advanced NMR techniques (e.g., NOESY for spatial proximity analysis). Compare experimental optical rotation values with computational predictions (e.g., DFT calculations) to resolve enantiomeric purity .
Q. What safety protocols are critical when handling this compound in the laboratory?
Methodological Answer:
- Handling : Use chemical-resistant gloves (nitrile or neoprene) and closed-system transfers to minimize inhalation risks. Avoid dust generation during weighing .
- First Aid : For skin contact, wash immediately with soap and water. In case of inhalation, relocate to fresh air and administer oxygen if respiratory distress occurs. Always consult a physician and provide the Safety Data Sheet (SDS) during treatment .
Q. Which analytical techniques are most effective for characterizing its physicochemical properties?
Methodological Answer:
- Purity Assessment : High-performance liquid chromatography (HPLC) with chiral columns to separate stereoisomers.
- Thermal Stability : Differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds. Note that limited data on flash points or explosive limits require empirical testing under inert atmospheres .
Advanced Research Questions
Q. How does the compound’s strained bicyclic structure influence its reactivity in ring-opening reactions relevant to drug design?
Methodological Answer:
- Reactivity Insights : The norbornane-like strain in the bicyclo[5.1.0] system enhances susceptibility to nucleophilic attack at the cyclopropane bridgehead. For example, acid-catalyzed ring-opening reactions yield functionalized linear intermediates, which can be optimized for bioactive molecule synthesis (e.g., β-lactam analogs) .
- Drug Design Applications : Target selective enzyme inhibition by incorporating the bicyclic core into transition-state analogs. Computational docking studies (e.g., AutoDock Vina) can predict binding affinities to biological targets .
Q. What computational methods are suitable for modeling the compound’s conformational dynamics in solution?
Methodological Answer:
- Molecular Dynamics (MD) : Use AMBER or GROMACS with explicit solvent models (e.g., water or DMSO) to simulate ring puckering and carboxylate group flexibility. Compare results with experimental NMR coupling constants (e.g., ) to validate torsional angles .
- Quantum Mechanics : Density Functional Theory (DFT) at the B3LYP/6-31G* level to calculate energy barriers for interconversion between chair and boat conformers .
Q. How can researchers resolve contradictions in toxicity data between in vitro and in vivo studies?
Methodological Answer:
- Data Reconciliation : Conduct dose-response assays in multiple cell lines (e.g., HepG2 for hepatotoxicity) and compare with rodent pharmacokinetic profiles. Use metabolomics (LC-MS) to identify species-specific detoxification pathways (e.g., glucuronidation vs. sulfation) .
- Mechanistic Studies : Apply transcriptomic analysis (RNA-seq) to pinpoint oxidative stress or inflammatory pathways activated at varying concentrations .
Q. What strategies optimize its stability in aqueous formulations for biomedical applications?
Methodological Answer:
- pH Adjustment : Maintain formulations at pH 6–8 to prevent decarboxylation. Use buffering agents (e.g., phosphate or Tris-HCl) to stabilize the carboxylate anion .
- Lyophilization : Freeze-dry the compound with cryoprotectants (e.g., trehalose) to enhance shelf life. Monitor degradation via accelerated stability testing (40°C/75% RH for 6 months) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
